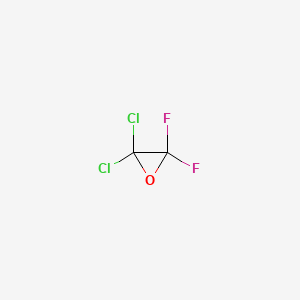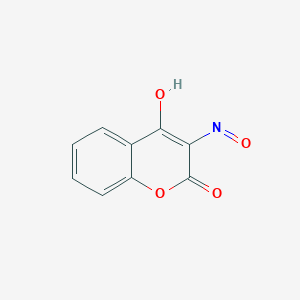
3-Nitroso-4-hydroxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitroso-4-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants This compound is characterized by the presence of a nitroso group (-NO) at the third position and a hydroxyl group (-OH) at the fourth position of the coumarin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroso-4-hydroxycoumarin typically involves the nitration of 4-hydroxycoumarin. One common method includes the reaction of 4-hydroxycoumarin with nitrous acid, which introduces the nitroso group at the third position. The reaction is usually carried out in an acidic medium to facilitate the nitration process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pH, and reactant concentrations to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitroso-4-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction of the nitroso group can lead to the formation of amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted coumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted coumarin derivatives.
Applications De Recherche Scientifique
3-Nitroso-4-hydroxycoumarin has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the spectrophotometric determination of metal ions such as thorium(IV) and iron(III)
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Pharmaceuticals: Research is ongoing to explore its potential as a precursor for the synthesis of pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 3-nitroso-4-hydroxycoumarin involves its interaction with specific molecular targets. For instance, in analytical chemistry, it forms complexes with metal ions, which can be detected spectrophotometrically. The nitroso and hydroxyl groups play crucial roles in these interactions, facilitating the formation of stable complexes.
Comparaison Avec Des Composés Similaires
4-Hydroxycoumarin: The parent compound, which lacks the nitroso group.
3-Nitro-4-hydroxycoumarin: Similar to 3-nitroso-4-hydroxycoumarin but with a nitro group instead of a nitroso group.
Uniqueness: this compound is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions makes it particularly valuable in analytical chemistry.
Propriétés
Numéro CAS |
22308-86-7 |
|---|---|
Formule moléculaire |
C9H5NO4 |
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
4-hydroxy-3-nitrosochromen-2-one |
InChI |
InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)14-9(12)7(8)10-13/h1-4,11H |
Clé InChI |
URYFIFZHDHMAJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



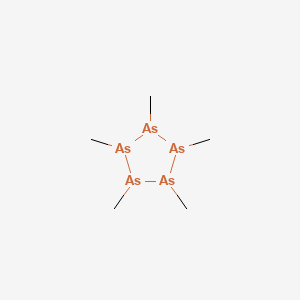

![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)

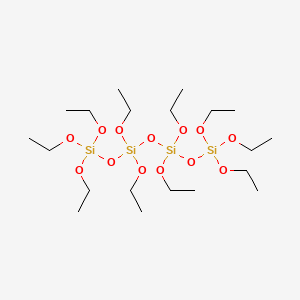
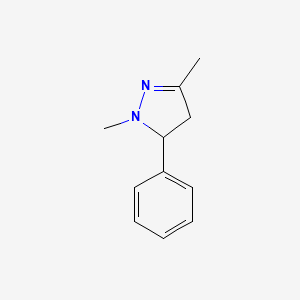
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
